Silane, (4-(ethylthio)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (4-(ethylthio)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- is a complex organosilicon compound. Organosilicon compounds are known for their versatility and are widely used in various industrial applications due to their unique chemical properties. This particular compound features a silane core with various functional groups attached, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (4-(ethylthio)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- typically involves multiple steps, including the formation of the silane core and the subsequent attachment of the functional groups. . The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Silane, (4-(ethylthio)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenoxy group can be reduced to phenols under specific conditions.
Substitution: The phenyl and phenoxy groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Silane, (4-(ethylthio)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties
Mechanism of Action
The mechanism of action of Silane, (4-(ethylthio)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- involves its interaction with various molecular targets. The compound can form stable bonds with proteins and other biomolecules, potentially altering their function. The pathways involved may include the inhibition of specific enzymes or the modulation of signaling pathways within cells .
Comparison with Similar Compounds
Similar Compounds
Silane (SiH4): A simpler silane compound used as a precursor to elemental silicon.
Phenylsilane (C6H5SiH3): Contains a phenyl group attached to the silane core, used in various organic synthesis reactions.
Vinylsilane (C2H3SiH3): Contains a vinyl group, used in the production of silicone polymers.
Uniqueness
Silane, (4-(ethylthio)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- is unique due to its combination of functional groups, which provide it with distinct chemical properties. The presence of both phenyl and phenoxy groups enhances its reactivity, while the ethylthio group adds to its versatility in various chemical reactions.
Properties
CAS No. |
106773-81-3 |
---|---|
Molecular Formula |
C24H28O2SSi |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
(4-ethylsulfanylphenyl)-dimethyl-[(3-phenoxyphenyl)methoxymethyl]silane |
InChI |
InChI=1S/C24H28O2SSi/c1-4-27-23-13-15-24(16-14-23)28(2,3)19-25-18-20-9-8-12-22(17-20)26-21-10-6-5-7-11-21/h5-17H,4,18-19H2,1-3H3 |
InChI Key |
HPMMDJWYQFWLGH-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=C(C=C1)[Si](C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.